molecular formula C23H20O5 B15336859 3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid

3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid

Cat. No.: B15336859
M. Wt: 376.4 g/mol
InChI Key: OAXRSSVLULJPKL-UHFFFAOYSA-N
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Description

3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid is an organic compound with the molecular formula C22H20O5. It is a derivative of phenylpropanoic acid, characterized by the presence of two benzyloxy groups attached to the phenyl ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 3,5-dibenzyloxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.

    Oxidation: The resulting product is then oxidized to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding or hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The ketone group can also undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibenzyloxyacetophenone: Similar structure but lacks the carboxylic acid group.

    3,5-Dibenzyloxybenzoic acid: Contains a carboxylic acid group but lacks the ketone group.

    3,5-Dibenzyloxybenzaldehyde: Contains an aldehyde group instead of a ketone or carboxylic acid group.

Uniqueness

3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid is unique due to the presence of both benzyloxy groups and the ketone and carboxylic acid functionalities. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

3-[3,5-bis(phenylmethoxy)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C23H20O5/c24-22(23(25)26)13-19-11-20(27-15-17-7-3-1-4-8-17)14-21(12-19)28-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2,(H,25,26)

InChI Key

OAXRSSVLULJPKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CC(=O)C(=O)O)OCC3=CC=CC=C3

Origin of Product

United States

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